molecular formula C11H12FNO3S B2862196 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 757220-99-8

2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No. B2862196
CAS RN: 757220-99-8
M. Wt: 257.28
InChI Key: WBFKTKOMVGRVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid” is a chemical compound with the IUPAC name "{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}acetic acid" . It has a molecular weight of 243.26 . The compound’s InChI Code is "1S/C10H10FNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)" .


Molecular Structure Analysis

The molecular formula of this compound is C11H12FNO3S . The compound includes elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.26 . The InChI key is HCXVWZPKHSIFDX-UHFFFAOYSA-N . For more detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature .

Scientific Research Applications

Drug Design and Synthesis

This compound is considered for its potential in the design of new drugs. The presence of a fluorophenyl group can be crucial for the pharmacological activity, as fluorine atoms are often included in pharmaceuticals to enhance their metabolic stability and to modulate their bioactivity .

Drug Delivery Systems

The molecule could be used in drug delivery systems due to its structural features that may allow it to conjugate with other pharmaceutical agents, enhancing their delivery and efficacy .

Neutron Capture Therapy

Boron-containing compounds like this one are explored for their use as boron carriers in neutron capture therapy, a type of cancer treatment. The boron is delivered to a tumor site and then irradiated with neutrons, causing localized radiation damage to the cancer cells .

Stability in Aqueous Solutions

The stability of such compounds in water is a significant factor for their pharmacological applications. The stability in physiological conditions determines the compound’s suitability for in vivo use .

Pharmacological Purposes

Compounds with similar structures have been investigated for various pharmacological purposes, including as intermediates in the synthesis of more complex molecules with potential therapeutic effects .

Boron-Carriers for Medicinal Chemistry

The compound’s potential as a boron-carrier is particularly relevant in medicinal chemistry, where boronated agents are used in the synthesis of drugs for various diseases .

Analytical Chemistry

In analytical chemistry, such compounds can be used as standards or reagents in chemical assays to determine the presence or concentration of other substances .

Biological Studies

The compound’s interaction with biological molecules, such as proteins or enzymes, can be studied to understand its role in biological systems and its potential therapeutic effects .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the search results. For detailed safety data and handling procedures, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFKTKOMVGRVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

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